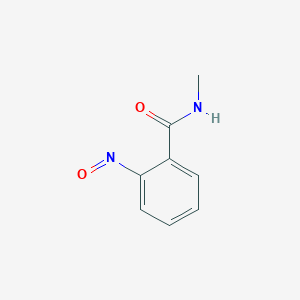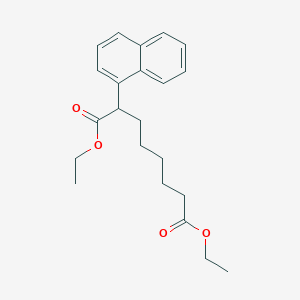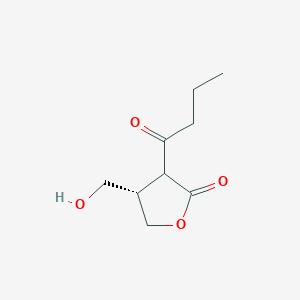![molecular formula C11H9N3O9 B12562452 Dimethyl [(2,4-dinitrophenoxy)imino]propanedioate CAS No. 188835-54-3](/img/structure/B12562452.png)
Dimethyl [(2,4-dinitrophenoxy)imino]propanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl [(2,4-dinitrophenoxy)imino]propanedioate is an organic compound with the molecular formula C11H9N3O9 It is known for its unique chemical structure, which includes a dinitrophenoxy group attached to a propanedioate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl [(2,4-dinitrophenoxy)imino]propanedioate typically involves the reaction of 2,4-dinitrophenol with dimethyl malonate in the presence of a suitable catalyst. The reaction conditions often include:
Solvent: Anhydrous dichloromethane or ethanol
Catalyst: Potassium carbonate or sodium hydroxide
Temperature: Room temperature to 50°C
Reaction Time: 2-4 hours
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common.
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl [(2,4-dinitrophenoxy)imino]propanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of dinitro derivatives.
Reduction: Formation of diamino derivatives.
Substitution: Formation of substituted phenoxy derivatives.
Aplicaciones Científicas De Investigación
Dimethyl [(2,4-dinitrophenoxy)imino]propanedioate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Dimethyl [(2,4-dinitrophenoxy)imino]propanedioate involves its interaction with molecular targets through its reactive functional groups. The dinitrophenoxy group can participate in electron transfer reactions, while the propanedioate moiety can form chelates with metal ions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- Dimethyl propargylmalonate
- Dimethyl dipropargylmalonate
- 2,4-Dinitrophenoxy ethanol
Uniqueness
Dimethyl [(2,4-dinitrophenoxy)imino]propanedioate is unique due to its combination of a dinitrophenoxy group and a propanedioate moiety. This structural feature imparts distinct chemical reactivity and potential for diverse applications compared to similar compounds. For example, while Dimethyl propargylmalonate and Dimethyl dipropargylmalonate are primarily used in organic synthesis, this compound’s dinitrophenoxy group offers additional functionality for biochemical applications.
Propiedades
Número CAS |
188835-54-3 |
|---|---|
Fórmula molecular |
C11H9N3O9 |
Peso molecular |
327.20 g/mol |
Nombre IUPAC |
dimethyl 2-(2,4-dinitrophenoxy)iminopropanedioate |
InChI |
InChI=1S/C11H9N3O9/c1-21-10(15)9(11(16)22-2)12-23-8-4-3-6(13(17)18)5-7(8)14(19)20/h3-5H,1-2H3 |
Clave InChI |
BFNIBNVZAUSLAJ-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C(=NOC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


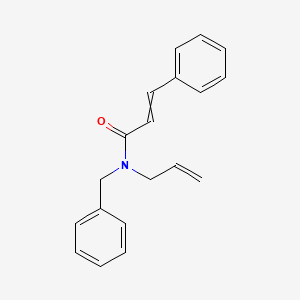
![1H,3H-[1,3]Oxazolo[3,4-d][1,4]diazepine](/img/structure/B12562381.png)

![6-[(Diphenylmethylidene)amino]hexan-1-OL](/img/structure/B12562398.png)
![N,N-Bis[(pyridin-2-yl)methyl]glycylglycylglycine](/img/structure/B12562403.png)
![2-Methoxy-4-(3-pyridin-3-yl-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenol](/img/structure/B12562404.png)
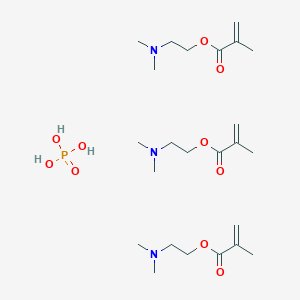
![N-{4-[(1R)-1-Hydroxyethyl]phenyl}-N-(methanesulfonyl)methanesulfonamide](/img/structure/B12562426.png)

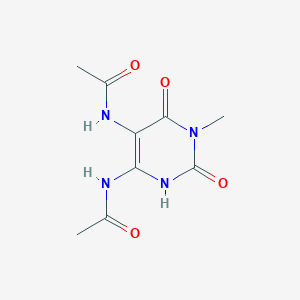
![1-(1,5,5-Trimethylbicyclo[2.2.1]heptan-2-yl)cyclohexan-1-ol](/img/structure/B12562435.png)
